L-[4-13C]sorbose
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Overview
Description
L-[4-13C]sorbose is a labeled form of L-sorbose, a ketohexose monosaccharide. The compound is characterized by the presence of a carbon-13 isotope at the fourth carbon position. L-sorbose itself is a naturally occurring sugar, commonly used as an intermediate in the synthesis of L-ascorbic acid (vitamin C). It is a crystalline material, readily soluble in water but almost insoluble in alcohols .
Mechanism of Action
Target of Action
L-[4-13C]sorbose, also known as L-sorbose-4-13C, primarily targets the enzyme ß-glucosidase in the thermophilic fungus Humicola grisea var. thermoidea . This enzyme plays a crucial role in the breakdown of complex carbohydrates. L-sorbose also targets ketohexokinase (KHK) , an enzyme that phosphorylates L-sorbose to produce L-sorbose-1-phosphate .
Mode of Action
L-sorbose interacts with its targets, leading to significant changes in their activity and the overall metabolic processes. The addition of L-sorbose to cultures containing cellobiose, a good inducer of ß-glucosidase, enhances the extracellular levels of the enzyme 3.3-fold . This demonstrates stimulation of both enzyme synthesis and secretion. The stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer .
Biochemical Pathways
The biochemical pathway of L-sorbose metabolism involves several steps . L-sorbose is first converted to L-sorbose-1-phosphate by the action of ketohexokinase . This is then reduced to D-glucitol 6-phosphate, which is further converted to D-fructose 6-phosphate . These reactions are part of the larger carbohydrate metabolism pathway, affecting downstream processes such as glycolysis.
Pharmacokinetics
It is known that l-sorbose can be internalized via the transporter glut5
Result of Action
The action of L-sorbose results in significant molecular and cellular effects. It induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also enhances the extracellular levels of cellulases in certain cultures . Moreover, L-sorbose has been reported to induce apoptosis in various cancer cells .
Biochemical Analysis
Biochemical Properties
L-[4-13C]sorbose participates in many metabolic pathways. It is involved in the conversion of D-sorbitol to L-sorbose, a process catalyzed by the enzyme sorbitol dehydrogenase . This reaction is the first step in the industrial production of L-ascorbic acid . The compound interacts with enzymes such as ketohexokinase, which phosphorylates L-sorbose to produce L-sorbose-1-phosphate .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to induce morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . Furthermore, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is internalized via the transporter GLUT5 and phosphorylated by ketohexokinase to produce L-sorbose-1-phosphate . This process is part of the innovative acetyl-CoA biosynthetic pathway, which enhances acetyl-CoA levels and promotes 2-KGA production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the addition of L-sorbose to cultures containing cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold with constant cytosolic and cell-wall bound levels . This demonstrates the stimulation of both enzyme synthesis and secretion over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is used in the conversion of D-sorbitol to L-sorbose, a key step in the biosynthesis of L-ascorbic acid . It is also part of the innovative acetyl-CoA biosynthetic pathway .
Transport and Distribution
This compound is transported within cells and tissues via specific transporters. It is internalized via the transporter GLUT5
Preparation Methods
Synthetic Routes and Reaction Conditions
L-[4-13C]sorbose can be synthesized through the microbiological oxidation of D-sorbitol using microorganisms such as Gluconobacter oxydans. The process involves the use of sorbitol dehydrogenase, which catalyzes the oxidation of D-sorbitol to L-sorbose. The reaction conditions typically include maintaining a controlled pH and temperature to optimize the yield .
Industrial Production Methods
On an industrial scale, L-sorbose is produced by the fermentation of D-sorbitol using Gluconobacter oxydans. The process involves the use of bacterial strains that have been genetically modified to enhance their ability to convert D-sorbitol to L-sorbose. The fermentation process is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
L-[4-13C]sorbose undergoes various chemical reactions, including acetalation, oxidation, and reduction.
Common Reagents and Conditions
Acetalation: This reaction involves the conversion of L-sorbose to its acetal derivatives using reagents such as sulfuric acid and acetic anhydride.
Oxidation: L-sorbose can be oxidized to form L-ascorbic acid.
Major Products Formed
Scientific Research Applications
L-[4-13C]sorbose is widely used in scientific research due to its labeled carbon isotope, which makes it valuable in various fields:
Chemistry: It is used as a tracer in metabolic studies to track the carbon flow in biochemical pathways.
Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme kinetics.
Medicine: This compound is used in the synthesis of vitamin C, which has numerous health benefits.
Industry: It serves as a starting material for the production of rare sugars and glycosidase inhibitors.
Comparison with Similar Compounds
L-[4-13C]sorbose is unique due to its labeled carbon isotope, which distinguishes it from other similar compounds. Some similar compounds include:
D-sorbitol: A precursor in the synthesis of L-sorbose.
L-ascorbic acid: The final product of L-sorbose oxidation.
L-tagatose: Another rare sugar used in similar applications
This compound’s uniqueness lies in its isotopic labeling, which allows for detailed metabolic studies and tracking in various biochemical processes.
Properties
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HPPMGSIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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